N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that features a naphthyridine core, a methoxyphenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the methoxyphenyl group, and the attachment of the piperidine moiety. Common synthetic routes may involve:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine: can be compared with other naphthyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-methoxyphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Naphthyridine core : A bicyclic structure containing nitrogen atoms.
- Functional groups : Includes a methoxyphenyl group, a piperidine moiety, and an amine group.
These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have shown:
- Induction of Apoptosis : Activation of programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of cell proliferation through cell cycle regulation.
For example, studies on related naphthyridine compounds demonstrated IC50 values indicating potent cytotoxic effects against various cancer cell lines, such as H1299 (non-small cell lung cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 10.47 to 15.03 μg/mL .
Antimicrobial Activity
Naphthyridine derivatives have also been investigated for their antimicrobial properties. They have shown effectiveness against a range of pathogens, indicating potential applications in treating infectious diseases . The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The compound interacts with specific enzymes or receptors involved in cellular signaling pathways.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.
- Reactive Oxygen Species Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
Study on Anticancer Activity
In a study examining the effects of naphthyridine derivatives on leukemia cells, it was found that these compounds could induce apoptosis and differentiation in malignant cells. The study reported significant downregulation of key proteins involved in cell survival and proliferation .
Compound | Cell Line | IC50 (μg/mL) | Mechanism |
---|---|---|---|
Aaptamine | H1299 | 10.47 | Apoptosis induction |
Aaptamine | HeLa | 15.03 | Cell cycle arrest |
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of naphthyridine derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance antibacterial activity .
Properties
IUPAC Name |
[4-(4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-5-4-12-27(14-15)23(28)20-13-24-22-19(11-6-16(2)25-22)21(20)26-17-7-9-18(29-3)10-8-17/h6-11,13,15H,4-5,12,14H2,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSXQXZYAJGCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OC)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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